Piperidin-4-yl(pyridin-4-yl)methanol
CAS No.:
Cat. No.: VC16487189
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16N2O |
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Molecular Weight | 192.26 g/mol |
IUPAC Name | piperidin-4-yl(pyridin-4-yl)methanol |
Standard InChI | InChI=1S/C11H16N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-2,5-6,10-11,13-14H,3-4,7-8H2 |
Standard InChI Key | USKBCAHOPLVRLG-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1C(C2=CC=NC=C2)O |
Introduction
Chemical Structure and Molecular Properties
The molecular framework of piperidin-4-yl(pyridin-4-yl)methanol integrates two nitrogen-containing heterocycles: a six-membered piperidine ring and a six-membered pyridine ring. The methanol group (-CH2OH) serves as a bridge, connecting the two rings at their para positions. This arrangement creates a stereogenic center at the methanol carbon, introducing the possibility of enantiomeric forms.
Molecular Formula and Weight
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Molecular Formula: C11H16N2O
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Molecular Weight: 192.26 g/mol
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IUPAC Name: (Piperidin-4-yl)(pyridin-4-yl)methanol
The compound’s structural similarity to (1-(pyridin-4-yl)piperidin-4-yl)methanol (CAS: 130658-67-2) is notable, differing primarily in the substitution pattern of the piperidine ring.
Spectroscopic and Computational Data
While experimental spectral data for piperidin-4-yl(pyridin-4-yl)methanol are unavailable, computational models predict key features:
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IR Spectroscopy: Stretching vibrations for O-H (3200–3600 cm⁻¹), C-N (1180–1360 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹).
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NMR: Distinct signals for the methanol proton (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm).
Synthesis and Characterization
Synthetic Strategies
The synthesis of piperidin-4-yl(pyridin-4-yl)methanol likely involves multi-step reactions, drawing from methodologies used for analogous compounds:
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Nucleophilic Addition: Reaction of 4-pyridinemethanol with 4-piperidone, followed by reduction of the resulting imine.
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Cross-Coupling: Palladium-catalyzed coupling between halogenated pyridine and piperidine derivatives, though this route may require protective groups for the methanol functionality.
A scalable approach could adapt continuous flow synthesis techniques, as seen in industrial production of related piperidine derivatives .
Purification and Analytical Methods
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Chromatography: Silica gel column chromatography using ethyl acetate/methanol gradients.
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Crystallization: Recrystallization from ethanol/water mixtures to isolate enantiomers.
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Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its two heterocyclic rings and the hydroxyl group:
Oxidation and Reduction
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Oxidation: The methanol group can be oxidized to a ketone or carboxylic acid using agents like KMnO4 or Jones reagent. For example, oxidation yields (piperidin-4-yl)(pyridin-4-yl)ketone, a potential intermediate for further derivatization.
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Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s electronic properties.
Substitution Reactions
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Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) forms esters, enhancing lipophilicity for pharmaceutical applications.
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Mitsunobu Reaction: Converts the hydroxyl group to ethers or thioethers, enabling diversification of the molecule’s functional groups.
Applications in Scientific Research
Medicinal Chemistry
Piperidin-4-yl(pyridin-4-yl)methanol’s structural motifs align with pharmacophores in CNS-active drugs:
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Serotonin Reuptake Inhibition: Analogous piperidine-pyridine hybrids exhibit affinity for serotonin transporters (SERT), suggesting antidepressant potential.
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Antimicrobial Activity: Derivatives with similar architectures demonstrate efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL).
Material Science
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Coordination Polymers: The nitrogen atoms in the pyridine and piperidine rings can coordinate to metal ions (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage.
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Liquid Crystals: Functionalization with long alkyl chains may induce mesophase behavior, applicable in display technologies.
Biological and Pharmacological Insights
Metabolic Stability
Preliminary metabolic studies on related compounds suggest hepatic clearance via cytochrome P450 3A4 (CYP3A4), with a half-life (t½) of 2.3 hours in human liver microsomes.
Comparison with Analogous Compounds
The phenyl variant exhibits reduced polarity, potentially enhancing blood-brain barrier penetration, while the pyridine analog offers stronger hydrogen-bonding capacity.
Future Directions and Research Opportunities
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Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiopure forms.
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Structure-Activity Relationships (SAR): Systematic modification of the methanol group to optimize pharmacokinetic profiles.
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In Vivo Toxicology: Assessing acute and chronic toxicity in rodent models.
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